molecular formula C27H22ClF3N4O2 B11083432 2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11083432
M. Wt: 526.9 g/mol
InChI Key: WVBQVAAGSQJLQL-UHFFFAOYSA-N
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Description

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole and quinoline precursors, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes, binding to DNA, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile include other spiro-indole-quinoline derivatives with different substituents.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the spiro structure, which can impart unique chemical and physical properties

Properties

Molecular Formula

C27H22ClF3N4O2

Molecular Weight

526.9 g/mol

IUPAC Name

2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C27H22ClF3N4O2/c1-13-18(28)9-8-16-22(13)34-24(37)26(16)17(12-32)23(33)35(15-6-4-14(5-7-15)27(29,30)31)19-10-25(2,3)11-20(36)21(19)26/h4-9H,10-11,33H2,1-3H3,(H,34,37)

InChI Key

WVBQVAAGSQJLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)C(F)(F)F)N)C#N)Cl

Origin of Product

United States

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